Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate
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Overview
Description
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a benzoate ester linked to a piperazine ring via an ethoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the reaction of 3-(chloromethyl)benzoate with 1-(2-ethoxyethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(piperazin-1-yl)benzoate
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile
Uniqueness
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific ethoxyethyl linkage, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and can lead to different pharmacological profiles and applications.
Properties
CAS No. |
918481-52-4 |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 3-[[4-(2-ethoxyethyl)piperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C17H26N2O3/c1-3-22-12-11-18-7-9-19(10-8-18)14-15-5-4-6-16(13-15)17(20)21-2/h4-6,13H,3,7-12,14H2,1-2H3 |
InChI Key |
JVJCRUNTZVAZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
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